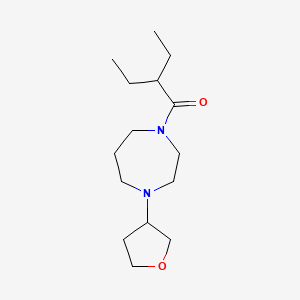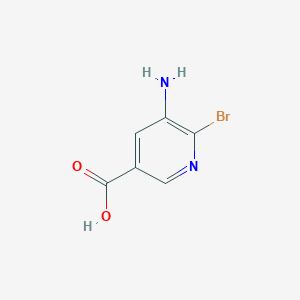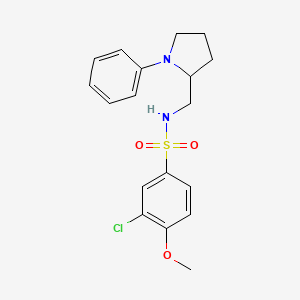
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as etizolam, is a thienodiazepine derivative that is used as an anxiolytic and sedative-hypnotic. It has been found to have similar effects to other benzodiazepines, but with a shorter half-life and less potential for abuse. In recent years, etizolam has gained popularity in the research community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Stereochemistry and Atropisomerism
Research has explored the stereochemical aspects and atropisomerism in related compounds, demonstrating the significance of structural variations. For instance, the study of 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a derivative of etizolam (a 1, 4-diazepine antianxiety drug), highlights the importance of stereochemical configurations and their implications for pharmacological activity (Marubayashi et al., 1992).
Organic Synthesis and Catalysis
The compound's relevance extends to organic synthesis, where its structural motifs facilitate the construction of complex molecules. For example, its application in polyene synthesis, enabling the construction of important biological molecules such as retinol-carotene fragments and leukotrienes, showcases its versatility in organic synthesis (Wenkert et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of the compound are used in synthesizing benzofuro[3,2-e]-1,4-diazepines, which are evaluated for their antimicrobial and anticonvulsant activities. This underscores the compound's potential as a precursor in the development of new therapeutic agents (Basavaraja et al., 2008).
Material Science and Polymer Chemistry
The compound and its derivatives have applications in material science and polymer chemistry, particularly in the synthesis and catalytic studies of lithium complexes, which serve as efficient initiators for the ring-opening polymerization of l-lactide. This is crucial for developing biodegradable polymers with applications in various industries (Hsueh et al., 2005).
Photochemical Reactions
Furthermore, the compound is involved in photochemical reactions for C−H functionalization of aliphatic compounds, offering a novel approach to modifying organic molecules without the need for traditional functional group pre-installation (Rodina et al., 2016).
Propiedades
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)


![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)



![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)

